4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one
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Overview
Description
4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with various functional groups attached
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it useful in biochemical assays.
Medicine
Medically, 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one has potential applications as a pharmaceutical agent. It may be investigated for its effects on specific biological pathways, such as those involved in inflammation, cancer, or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure makes it a candidate for various industrial applications, including the development of new polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated chromen-2-one derivative with 4-(4-methoxyphenyl)piperazine.
Hydroxylation and Propoxy Group Addition: The hydroxyl group and the propoxy chain are introduced through subsequent reactions, such as hydroxylation using oxidizing agents and etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially converting the chromen-2-one core to a more saturated structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings or the piperazine moiety.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-2H-chromen-2-one: Similar structure but lacks the methoxy group on the phenyl ring.
4-(2-hydroxy-3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one: Similar structure but contains a chlorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the phenyl ring in 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one can influence its chemical reactivity and biological activity. This functional group can affect the compound’s ability to interact with biological targets, potentially enhancing its efficacy or selectivity compared to similar compounds.
Properties
IUPAC Name |
4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-8-6-17(7-9-19)25-12-10-24(11-13-25)15-18(26)16-29-22-14-23(27)30-21-5-3-2-4-20(21)22/h2-9,14,18,26H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAZCTXSKEXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC(=O)OC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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